5-Bromo-2-(2-methoxybenzamido)benzoic acid

Description

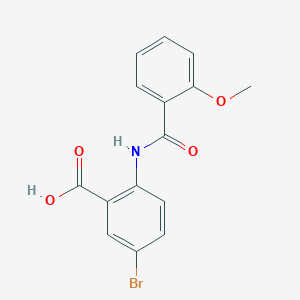

5-Bromo-2-(2-methoxybenzamido)benzoic acid is a brominated benzoic acid derivative featuring a 2-methoxybenzamido substituent at the second position of the aromatic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antibacterial and enzyme-targeting agents. Its structure combines a benzoic acid core with a bromine atom (at position 5) and a 2-methoxybenzamido group (at position 2), which collectively influence its electronic, steric, and hydrogen-bonding properties. The methoxy group (-OCH₃) is an electron-donating substituent that enhances solubility and modulates interactions with biological targets .

Properties

IUPAC Name |

5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO4/c1-21-13-5-3-2-4-10(13)14(18)17-12-7-6-9(16)8-11(12)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOKBAWUSMVHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359632 | |

| Record name | Benzoic acid, 5-bromo-2-[(2-methoxybenzoyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518009-05-7 | |

| Record name | Benzoic acid, 5-bromo-2-[(2-methoxybenzoyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxybenzamido)benzoic acid typically involves the following steps:

Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine in the presence of a catalyst and an organic solvent to introduce the bromine atom at the 5th position.

Amidation: The brominated product is then reacted with 2-methoxybenzoyl chloride in the presence of a base to form the 2-methoxybenzamido group at the 2nd position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for higher yields and purity. These methods often include:

Optimized Reaction Conditions: Using specific catalysts and solvents to enhance the reaction efficiency.

Purification Techniques: Employing crystallization, filtration, and drying processes to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxybenzamido)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-2-(2-methoxybenzamido)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxybenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of brominated benzoic acid derivatives are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Brominated Benzoic Acid Derivatives

Physicochemical Properties

- Solubility and Extraction : Benzoic acid derivatives with electron-donating groups (e.g., -OCH₃) exhibit higher solubility in organic phases, as seen in emulsion liquid membrane extraction studies .

- Crystal Packing : Steric effects from ortho-substituents (e.g., 2-methoxybenzamido) induce torsional angles up to 45.39°, affecting crystallinity and melting points .

Biological Activity

5-Bromo-2-(2-methoxybenzamido)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a bromine atom, a methoxy group, and an amide functional group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps, including bromination, amidation, and purification processes. The synthetic route can vary based on the desired yield and purity. A general synthetic pathway includes:

- Bromination : Introduction of the bromine substituent at the 5-position of benzoic acid.

- Amidation : Reaction with 2-methoxybenzamide to form the final product.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. Preliminary studies suggest it may act as a small-molecule inhibitor targeting pathways relevant to cancer and metabolic disorders.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. A study demonstrated its effectiveness in reducing TNF-alpha levels in activated macrophages .

- Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent against certain bacterial strains. In vitro assays indicated significant inhibition of bacterial growth at specific concentrations .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-(2-methoxybenzamido)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A representative synthesis involves coupling 5-bromo-2-methoxybenzoic acid with 2-methoxybenzamide derivatives. For example, intermediate formation via esterification with iodomethane and potassium carbonate under reflux (80°C, 4 hours) followed by hydrolysis using lithium hydroxide in THF/MeOH/H₂O yields the carboxylic acid intermediate. Subsequent amidation with 2-methoxybenzoyl chloride in dichloromethane under nitrogen, using pyridine as a base, achieves the target compound. Purity can be monitored via HPLC (≥95%) or TLC (silica gel, ethyl acetate/hexane) .

Q. How can structural characterization be performed for this compound, and what spectroscopic techniques are most reliable?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous brominated benzamides (e.g., 5-Bromo-2-(phenylamino)benzoic acid), where hydrogen bonding and torsion angles were resolved using synchrotron radiation. Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by bromine’s deshielding effects).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 354.0 for C₁₅H₁₁BrN₂O₃) .

Q. What protocols ensure purity and stability during storage?

- Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation. Purity (>98%) can be maintained via recrystallization from ethanol/water mixtures. Monitor degradation using accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolyzed byproducts (e.g., free benzoic acid) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets like dopamine D₂ or serotonin 5-HT₃ receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB: 6CM4 for D₂, 5HT3A for 5-HT₃) can simulate interactions. Focus on the bromine and methoxy groups’ steric/electronic effects. Validate predictions with SPR (surface plasmon resonance) binding assays, comparing IC₅₀ values against known antagonists like metoclopramide. Note discrepancies between in silico and experimental data may arise from solvation effects or conformational flexibility .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

- Methodological Answer : If in vitro assays (e.g., HEK293 cells expressing D₂ receptors) show high affinity but in vivo efficacy is low, consider:

- Pharmacokinetics : Assess bioavailability via plasma protein binding (ultrafiltration) and metabolic stability (microsomal incubation).

- Blood-Brain Barrier Penetration : Use PAMPA-BBB to predict permeability.

- Metabolite Interference : Identify metabolites (e.g., demethylated or hydroxylated derivatives) via LC-MS/MS in liver microsomes .

Q. How does the compound’s stereoelectronic profile influence its activity against bacterial biofilms?

- Methodological Answer : The bromine atom’s electron-withdrawing effect enhances electrophilicity, potentially disrupting biofilm matrix proteins (e.g., GroEL/ES chaperones). Test biofilm inhibition using static (96-well plate) vs. flow-cell models. Compare with analogs lacking bromine or methoxy groups to isolate electronic contributions. Synergy with antibiotics (e.g., ciprofloxacin) can be quantified via checkerboard assays .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in crystallographic vs. solution-phase structural data?

- Methodological Answer : Crystallography may capture rigid conformations, while NMR reveals dynamic equilibria. For example, if X-ray shows planar amide geometry but NMR indicates rotational freedom, perform variable-temperature NMR to assess energy barriers. MD simulations (AMBER/CHARMM) can model flexibility and correlate with experimental NOESY cross-peaks .

Q. What statistical approaches validate structure-activity relationship (SAR) models for derivatives of this compound?

- Methodological Answer : Use multivariate regression (e.g., PLS or Random Forest) incorporating descriptors like logP, molar refractivity, and Hammett σ constants. Cross-validate with leave-one-out (LOO) or k-fold methods. Address overfitting by comparing training/test set R² values. Outliers may indicate unmodeled interactions (e.g., halogen bonding) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 354.06 g/mol | |

| LogP (Predicted) | 2.8 (ChemAxon) | |

| HPLC Purity | ≥98% (C18, 0.1% TFA in H₂O/MeCN) | |

| X-ray Resolution | 0.84 Å (Synchrotron, P2₁/c space group) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.